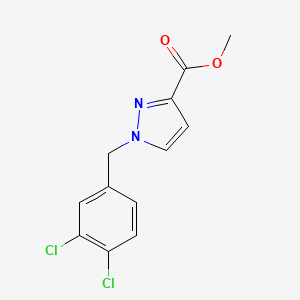

methyl 1-(3,4-dichlorobenzyl)-1H-pyrazole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 1-(3,4-dichlorobenzyl)-1H-pyrazole-3-carboxylate is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a methyl ester group and a 3,4-dichlorobenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(3,4-dichlorobenzyl)-1H-pyrazole-3-carboxylate typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can react with hydrazine hydrate under reflux conditions to form 3,5-dimethylpyrazole.

Introduction of the 3,4-Dichlorobenzyl Group: The 3,4-dichlorobenzyl group can be introduced via a nucleophilic substitution reaction. This involves reacting 3,4-dichlorobenzyl chloride with the pyrazole derivative in the presence of a base such as potassium carbonate.

Esterification: The final step involves the esterification of the carboxylic acid group on the pyrazole ring with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can target the ester group, converting it to an alcohol. Lithium aluminum hydride is a typical reducing agent used for this purpose.

Substitution: The dichlorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium amide in liquid ammonia for nucleophilic aromatic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones at the benzylic position.

Reduction: Formation of the corresponding alcohol from the ester.

Substitution: Formation of substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, methyl 1-(3,4-dichlorobenzyl)-1H-pyrazole-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity. It serves as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological properties. They may exhibit activity against certain diseases, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism of action of methyl 1-(3,4-dichlorobenzyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The dichlorobenzyl group can interact with hydrophobic pockets in proteins, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Methyl 1-(3,4-dichlorobenzyl)-4-piperidinecarboxylate: Similar in structure but with a piperidine ring instead of a pyrazole ring.

Methyl 1-(3,4-dichlorobenzyl)-2,3-dioxoisonipecotate: Contains a dioxoisonipecotate moiety, differing in the ring structure and functional groups.

Uniqueness

Methyl 1-(3,4-dichlorobenzyl)-1H-pyrazole-3-carboxylate is unique due to the presence of the pyrazole ring, which imparts distinct electronic and steric properties. This uniqueness allows for specific interactions in biological systems and makes it a versatile building block in synthetic chemistry.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Biological Activity

Methyl 1-(3,4-dichlorobenzyl)-1H-pyrazole-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring with a 3,4-dichlorobenzyl substituent and a carboxylate ester group. Its molecular formula is C12H10Cl2N2O2, and it has a molecular weight of approximately 287.12 g/mol. The presence of the dichlorobenzyl group is significant for its biological activity, potentially enhancing interactions with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing efficacy particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways essential for bacterial growth .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play crucial roles in inflammatory responses . This activity could position it as a potential therapeutic agent in treating inflammatory diseases.

Anticancer Potential

This compound has been explored for its anticancer properties. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The compound appears to induce apoptosis in cancer cells, possibly through mechanisms involving the activation of caspases and modulation of the cell cycle .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammation and cancer cell proliferation. For instance, it could bind to COX enzymes or other relevant targets within cancer signaling pathways .

- Cell Membrane Disruption : Its antimicrobial activity might stem from its ability to disrupt bacterial cell membranes, leading to cell lysis and death .

Research Findings and Case Studies

A variety of studies have contributed to understanding the biological activity of this compound:

In one notable study, the compound was tested alongside established antibiotics to evaluate synergistic effects. Results indicated that combining this compound with certain antibiotics enhanced antimicrobial efficacy against resistant strains .

Properties

Molecular Formula |

C12H10Cl2N2O2 |

|---|---|

Molecular Weight |

285.12 g/mol |

IUPAC Name |

methyl 1-[(3,4-dichlorophenyl)methyl]pyrazole-3-carboxylate |

InChI |

InChI=1S/C12H10Cl2N2O2/c1-18-12(17)11-4-5-16(15-11)7-8-2-3-9(13)10(14)6-8/h2-6H,7H2,1H3 |

InChI Key |

KTTPSFOGNXHOPN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NN(C=C1)CC2=CC(=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.